amine hydrochloride CAS No. 1050167-71-9](/img/structure/B2984166.png)

[(2-Chlorophenyl)methyl](prop-2-yn-1-yl)amine hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“(2-Chlorophenyl)methylamine hydrochloride” is a chemical compound that belongs to the class of propargylamines . Propargylamines are versatile compounds with numerous applications, particularly in the pharmaceutical and biological fields .

Synthesis Analysis

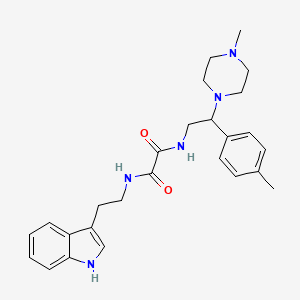

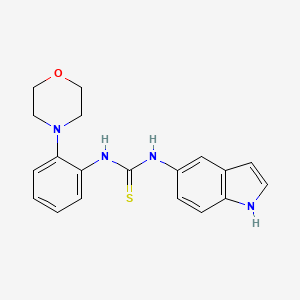

The synthesis of propargylamines, such as “(2-Chlorophenyl)methylamine hydrochloride”, often involves a Cu(I) catalyzed [3+2] dipolar cycloaddition . This reaction typically occurs between N-substituted (prop-2-yn-1-yl)amines and benzyl 2-azidoacetates .Molecular Structure Analysis

The molecular structure of “(2-Chlorophenyl)methylamine hydrochloride” is characterized by the presence of a propargylamine group, which is a prop-2-yn-1-yl attached to an amine . The compound also contains a 2-chlorophenylmethyl group .Chemical Reactions Analysis

The chemical reactions involving “(2-Chlorophenyl)methylamine hydrochloride” are typically characterized by the reactivity of the propargylamine group . This group can participate in various reactions, including A3 and KA2 coupling reactions .科学的研究の応用

Identification and Derivatization of Cathinones

A study explored the identification of novel hydrochloride salts of cathinones, examining their properties through spectroscopic studies, including GC-MS, IR, NMR, and X-ray diffraction. This research highlights the potential use of derivatization reactions for identifying cathinones, contributing to the broader field of forensic science and chemical analysis (Nycz et al., 2016).

Corrosion Inhibition for Mild Steel

Another study synthesized four amine derivative compounds, including 2-{[(3-chlorophenyl)amino]methyl}phenol, to investigate their corrosion inhibition performances on mild steel in HCl medium. The research demonstrates the protective capabilities of these compounds against corrosion, pointing towards their applications in materials science and engineering (Boughoues et al., 2020).

Responsive DNA-Binding Polymers

Research into cationic polythiophenes has yielded a water-soluble derivative that binds DNA and forms polyplexes, indicating its potential as a theranostic gene delivery vehicle. This study opens avenues for the development of novel gene delivery systems and the therapeutic applications of such polymers (Carreon et al., 2014).

Synthesis and Molecular Studies

A novel compound with a 2-chlorophenyl component was synthesized, and its crystal structure and molecular properties were analyzed through X-ray crystallography and DFT methods. The research provides insights into the molecular geometry, electronic structure, and potential applications of such compounds in materials science and molecular engineering (Fatma et al., 2017).

作用機序

Target of Action

Propargylamine derivatives, such as pargyline, rasagiline, and selegiline, are known to target monoamine oxidase (mao), specifically the mao-b isoform . These compounds are used against neurodegenerative disorders like Parkinson’s and Alzheimer’s diseases .

Mode of Action

Propargylamine derivatives like pargyline act as irreversible selective mao-b inhibitors . They bind to the MAO-B enzyme and inhibit its activity, reducing the breakdown of monoamine neurotransmitters in the brain .

Biochemical Pathways

By inhibiting mao-b, propargylamine derivatives can increase the levels of monoamine neurotransmitters in the brain, affecting various neurological pathways .

Result of Action

Propargylamine derivatives like pargyline and selegiline have been found to have an antiapoptotic function, making them useful for symptomatic and neuroprotective treatment .

将来の方向性

The future directions for “(2-Chlorophenyl)methylamine hydrochloride” and similar compounds likely involve further exploration of their pharmaceutical and biological applications . Their potential in treating neurodegenerative disorders and other diseases presents promising avenues for future research .

特性

IUPAC Name |

N-[(2-chlorophenyl)methyl]prop-2-yn-1-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClN.ClH/c1-2-7-12-8-9-5-3-4-6-10(9)11;/h1,3-6,12H,7-8H2;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBHKDGRGUIDLCA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCNCC1=CC=CC=C1Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11Cl2N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-Iodo-3-(propan-2-yl)imidazo[1,5-a]pyridine](/img/structure/B2984085.png)

![N-(2-(2H-1,2,3-triazol-2-yl)ethyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2984096.png)

![N-(4,5,6,7,8,9-Hexahydrocycloocta[d][1,3]thiazol-2-yl)prop-2-enamide](/img/structure/B2984100.png)

![N-[[4-(Propan-2-yloxymethyl)phenyl]methyl]-4-prop-2-ynylpiperazine-1-carboxamide](/img/structure/B2984101.png)